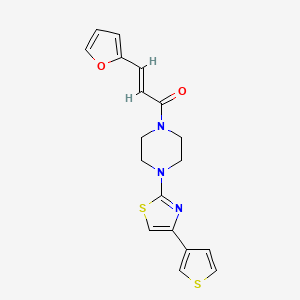
(E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a furan ring, a thiophene moiety, and a thiazole-piperazine linkage, contributing to its unique chemical properties. The molecular formula is C18H20N4O2S, with a molecular weight of approximately 364.45 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of compounds structurally related to this compound. For instance, derivatives containing thiophene and thiazole rings have shown cytotoxic effects against various cancer cell lines.
The compound's mechanism of action may involve the inhibition of key cellular processes such as DNA replication and cell division, which are critical in cancer progression.
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for antimicrobial properties. Research indicates that these compounds exhibit activity against both bacterial and fungal strains.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of this compound has been explored in various models. For example, studies on related derivatives indicate that they may modulate pain pathways through interactions with nicotinic acetylcholine receptors (nAChRs), potentially providing analgesic effects.
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of thiophene-thiazole derivatives revealed that modifications in the structure significantly influenced their anticancer activity. The introduction of electron-withdrawing groups enhanced potency against HepG2 cells, suggesting that structural optimization is crucial for developing effective anticancer agents.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of various thiophene-containing compounds against common pathogens. Results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative therapeutic agents.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with nAChRs can alter neurotransmitter release, affecting pain perception.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through disruption of cell cycle regulation.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-17(4-3-15-2-1-10-23-15)20-6-8-21(9-7-20)18-19-16(13-25-18)14-5-11-24-12-14/h1-5,10-13H,6-9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLTIJCYJXQHA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














